A Technical Guide to the Physical Properties of 2,4,6-Triethylbenzoic Acid
A Technical Guide to the Physical Properties of 2,4,6-Triethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical properties of 2,4,6-triethylbenzoic acid. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide also includes comparative data for the structurally similar and well-characterized compound, 2,4,6-trimethylbenzoic acid. Furthermore, detailed experimental protocols for the determination of key physical properties applicable to sterically hindered benzoic acids are presented, offering a framework for the empirical characterization of 2,4,6-triethylbenzoic acid.
Introduction
2,4,6-Triethylbenzoic acid is a polysubstituted aromatic carboxylic acid. The steric hindrance provided by the ethyl groups at the ortho positions (2 and 6) to the carboxyl functional group is expected to significantly influence its chemical reactivity and physical properties, such as its acidity (pKa) and esterification reaction rates. A thorough understanding of its physical properties is essential for its application in chemical synthesis, materials science, and drug development.
This document summarizes the available computed data for 2,4,6-triethylbenzoic acid and provides a comparative analysis with the experimentally determined properties of 2,4,6-trimethylbenzoic acid.
Physical Properties
2,4,6-Triethylbenzoic Acid
Table 1: Computed Physical Properties of 2,4,6-Triethylbenzoic Acid
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈O₂ | PubChem[1] |
| Molecular Weight | 206.28 g/mol | PubChem[1] |
| XLogP3 | 3.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Exact Mass | 206.130679813 Da | PubChem[1] |
| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |
| Heavy Atom Count | 15 | PubChem[1] |
2,4,6-Trimethylbenzoic Acid (for comparison)
In contrast to its triethyl analog, 2,4,6-trimethylbenzoic acid is a well-characterized compound with established experimental data.
Table 2: Experimental Physical Properties of 2,4,6-Trimethylbenzoic Acid
| Property | Value | Source(s) |
| CAS Number | 480-63-7 | ChemicalBook, Sigma-Aldrich[2] |
| Appearance | White to almost white crystalline powder | ChemicalBook[2] |
| Melting Point | 152-155 °C | Sigma-Aldrich, ChemicalBook[2] |
| Boiling Point | 288.61 °C (estimate) | ChemicalBook[2] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol | ChemicalBook[2] |
| pKa | 3.44 | PubChem |
Experimental Protocols for Physical Property Determination
The following are detailed methodologies for the experimental determination of the key physical properties of solid carboxylic acids, such as 2,4,6-triethylbenzoic acid.
Melting Point Determination
The melting point can be determined using the capillary method with a melting point apparatus.
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Protocol:
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A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube.
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The capillary tube is placed in a calibrated melting point apparatus.
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The sample is heated at a controlled rate.
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The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.
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Solubility Determination
A standard shake-flask method can be employed to determine the solubility in various solvents.
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Protocol:
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An excess amount of the solid acid is added to a known volume of the solvent (e.g., water, ethanol, chloroform) in a sealed flask.
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The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
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The solution is then filtered to remove the undissolved solid.
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The concentration of the dissolved acid in the filtrate is determined by a suitable analytical method, such as titration or UV-Vis spectroscopy.
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pKa Determination
The acid dissociation constant (pKa) can be determined by potentiometric titration.
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Protocol:
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A known mass of the benzoic acid is dissolved in a suitable solvent mixture (e.g., water-ethanol).
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The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).
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The pH of the solution is monitored throughout the titration using a calibrated pH meter.
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A titration curve (pH vs. volume of titrant added) is plotted.
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The pH at the half-equivalence point corresponds to the pKa of the acid.
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Spectral Data (Reference: 2,4,6-Trimethylbenzoic Acid)
While specific spectral data for 2,4,6-triethylbenzoic acid is not available, the spectra of 2,4,6-trimethylbenzoic acid can serve as a useful reference.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of 2,4,6-trimethylbenzoic acid would show distinct signals for the aromatic protons and the methyl protons. The chemical shifts and splitting patterns would be characteristic of the substituted benzene (B151609) ring.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information on the different carbon environments in the molecule, including the carboxyl carbon, the aromatic carbons, and the methyl carbons.
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IR (Infrared) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C-H stretches of the aromatic and methyl groups.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a general workflow for the synthesis and subsequent characterization of a sterically hindered benzoic acid like 2,4,6-triethylbenzoic acid.
